N-(2-PYRIDYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Description
N-(2-Pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyridyl group attached to a dihydrobenzodioxine ring system
Properties
IUPAC Name |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-13-7-3-4-8-15-13)12-9-18-10-5-1-2-6-11(10)19-12/h1-8,12H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBSGRLTKUCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the dihydrobenzodioxine ring followed by the introduction of the pyridyl group. One common method involves the cyclization of a suitable precursor to form the dihydrobenzodioxine ring, followed by a coupling reaction to attach the pyridyl group. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening techniques can also aid in the optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, while substitution reactions can produce a variety of pyridyl-substituted derivatives .
Scientific Research Applications
N-(2-Pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A structurally similar compound that also features a pyridyl group and is known for its biological activity.
Pyridinium Salts: These compounds share the pyridyl group and are used in various chemical and biological applications.
Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their use as corrosion inhibitors and pharmaceuticals.
Uniqueness
N-(2-Pyridyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the pyridyl group with the dihydrobenzodioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
